- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,

Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

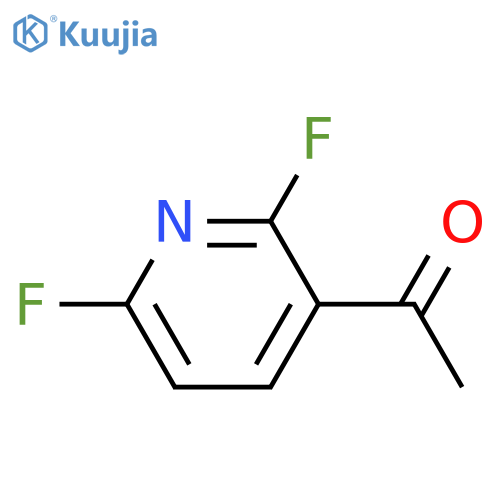

920036-27-7 structure

Nombre del producto:1-(2,6-Difluoropyridin-3-yl)ethanone

1-(2,6-Difluoropyridin-3-yl)ethanone Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2,6-Difluoropyridin-3-yl)ethanone

- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE

- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-

- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE

- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE

- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)

- 1-(2,6-Difluoro-3-pyridyl)ethanone

- SCHEMBL3160278

- MFCD11520715

- 920036-27-7

- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-

- DTXSID60648801

- AS-49944

- O10255

- SB53874

- CS-0186217

- Z1198330235

- KVBDQWJQRISCAV-UHFFFAOYSA-N

- SY117256

- AKOS006325164

- 1-(2,6-difluoropyridin-3-yl)ethan-1-one

- EN300-4299873

-

- MDL: MFCD11520715

- Renchi: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3

- Clave inchi: KVBDQWJQRISCAV-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C(F)=NC(F)=CC=1

Atributos calculados

- Calidad precisa: 157.03400

- Masa isotópica única: 157.03392011g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 163

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 30Ų

Propiedades experimentales

- Denso: 1.281

- Punto de ebullición: 251℃

- Punto de inflamación: 105℃

- PSA: 29.96000

- Logp: 1.56240

1-(2,6-Difluoropyridin-3-yl)ethanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95+% | 1g |

906.0CNY | 2021-07-15 | |

| Chemenu | CM130158-1g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 1g |

$114 | 2024-07-20 | |

| Chemenu | CM130158-1g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 1g |

$374 | 2021-08-05 | |

| Enamine | EN300-4299873-0.5g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 0.5g |

$713.0 | 2023-05-25 | |

| Aaron | AR0063E0-100mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 100mg |

$5.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-100mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 98% | 100mg |

¥46.00 | 2024-04-25 | |

| A2B Chem LLC | AC83228-2.5g |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 2.5g |

$68.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-250mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 98% | 250mg |

¥85.00 | 2024-04-25 | |

| Aaron | AR0063E0-250mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 250mg |

$10.00 | 2025-02-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95+% | 50mg |

112.0CNY | 2021-07-15 |

1-(2,6-Difluoropyridin-3-yl)ethanone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt

Referencia

- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referencia

- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referencia

- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referencia

- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C

1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C

1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C

Referencia

- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation, Tetrahedron Letters, 2009, 50(20), 2293-2297

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt

1.4 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt

1.4 Reagents: Sodium chloride Solvents: Water ; rt

Referencia

- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

Referencia

- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referencia

- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 2 h, cooled

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled

Referencia

- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,

1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials

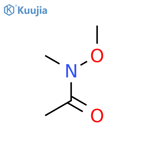

- N-Methoxy-N-methylacetamide

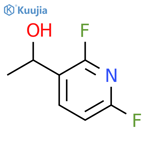

- 2,6-difluoro-a-methyl-3-Pyridinemethanol

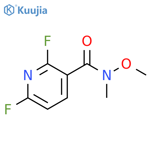

- 2,6-difluoro-N-methoxy-N-methylnicotinamide

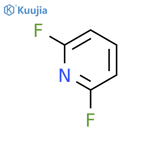

- 2,6-Difluoropyridine

1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products

1-(2,6-Difluoropyridin-3-yl)ethanone Literatura relevante

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone) Productos relacionados

- 79574-70-2(3-Acetyl-2-fluoropyridine)

- 84331-14-6(1-(6-Fluoropyridin-3-yl)ethanone)

- 911460-98-5(4-Methoxy-5-nitronicotinamide)

- 890598-24-0(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-methylbenzene-1-sulfonamide)

- 1806170-28-4(6-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 486422-16-6(1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine)

- 1032507-11-1(2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride)

- 1017417-72-9(1-(2-fluorophenyl)-2-(methylamino)ethan-1-ol)

- 2138575-81-0(4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine)

- 131864-68-1(Pyridine, 2,6-bis[(4R)-4-ethyl-4,5-dihydro-2-oxazolyl]-)

Proveedores recomendados

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Amadis Chemical Company Limited

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos